![molecular formula C13H17N3OS B1273562 5-[1-(2,3-二甲基苯氧基)乙基]-4-甲基-4H-1,2,4-三唑-3-硫醇 CAS No. 667413-82-3](/img/structure/B1273562.png)

5-[1-(2,3-二甲基苯氧基)乙基]-4-甲基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

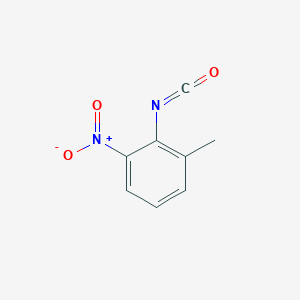

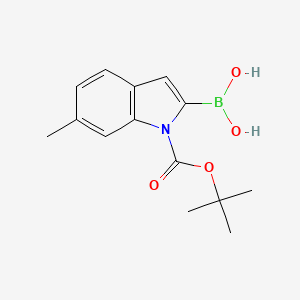

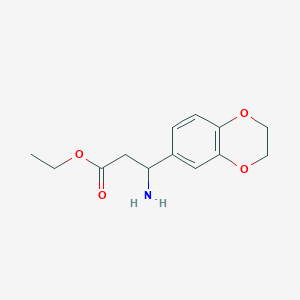

The compound of interest, "5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol," is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility and has been extensively studied for various applications, including medicinal chemistry and materials science. The presence of a thiol group, as well as the dimethylphenoxy and ethyl substituents, suggests potential for interesting chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides under different conditions. For instance, the synthesis of 5-(4'-aroyl)-aryloxy methyl-4H-(1,2,4)-triazolin-3-thiols involves the Fries rearrangement of phenyl benzoates to yield p-hydroxy benzophenones, which are then treated with ethyl bromoacetate and thiosemicarbazide to produce the triazole thiol compounds . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, with appropriate modifications to the starting materials and reaction conditions to introduce the 2,3-dimethylphenoxy and ethyl substituents.

Molecular Structure Analysis

Triazole derivatives exhibit a variety of molecular geometries and tautomeric forms, as evidenced by the crystal structure determination of related compounds. For example, the crystal structure of 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione shows that it crystallizes in the monoclinic space group with specific cell parameters, and the molecular structure is compared with aromatic analogs . Theoretical calculations, such as density functional theory (DFT), are often employed to predict the geometric and electronic properties of these molecules, as seen in the characterization of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their multiple reactive sites. For instance, the azoisoxazole derivative described in one study is used as a reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . The thiol group in triazoles can also react with alkyl, benzyl, and phenacyl halides, as well as halogen-containing esters or amides, to yield S-substituted derivatives with potential antioxidative activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the solubility and energetic behavior of triazole compounds in different solvent media can be examined using theoretical methods like the Onsager and polarizable continuum model (PCM) . Additionally, the nonlinear optical properties of these compounds can be significant, as demonstrated by the first static hyperpolarizability of 4-amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione being nine times higher than that of urea .

科学研究应用

合成和化学性质

化学合成:化合物5-[1-(2,3-二甲基苯氧基)乙基]-4-甲基-4H-1,2,4-三唑-3-硫醇及其衍生物可以通过各种化学过程合成。例如,涉及甲基化、乙基化和与不同化学物质的相互作用的反应已被探索,以生产各种三唑硫醇化合物的衍生物 (Nikpour & Motamedi, 2015)。

光谱表征:对这些化合物,包括1,2,4-三唑-3-硫醇的表征通常使用光谱方法进行。这涉及通过红外光谱、核磁共振和质谱等技术研究它们的物理和化学性质,提供有关它们的分子结构和反应性的详细见解 (Karrouchi et al., 2016)。

生物应用

抗菌和抗真菌活性:包括与5-[1-(2,3-二甲基苯氧基)乙基]-4-甲基-4H-1,2,4-三唑-3-硫醇结构相似的各种1,2,4-三唑-3-硫醇衍生物已显示出潜在的抗菌和抗真菌活性。它们对一系列微生物和真菌菌株的有效性表明了它们在开发新的抗菌剂中的潜力 (Aly et al., 2011)。

抗氧化性质:一些三唑衍生物表现出显著的抗氧化活性。这种性质在对抗与氧化应激相关的疾病中至关重要,并可以用于开发新的抗氧化药物 (Tumosienė等,2014)。

其他应用

席夫碱的合成:该化合物可用于合成席夫碱,这些化合物以各种药理活性而闻名。这包括合成具有吡唑基团的化合物,显示出镇痛和抗氧化活性 (Karrouchi et al., 2016)。

络合和相互作用研究:该化合物与其他元素(如铼)形成络合物的能力表明其在研究分子相互作用和络合过程中的潜在用途,这在配位化学和材料科学等领域中至关重要 (Amindzhanov et al., 2007)。

属性

IUPAC Name |

3-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-8-6-5-7-11(9(8)2)17-10(3)12-14-15-13(18)16(12)4/h5-7,10H,1-4H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUXMBAOVJIPHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)C2=NNC(=S)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394083 |

Source

|

| Record name | 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667413-82-3 |

Source

|

| Record name | 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

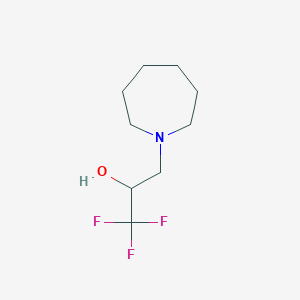

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

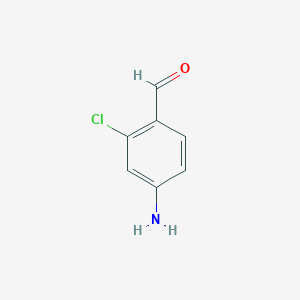

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)

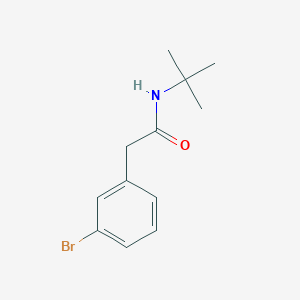

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)